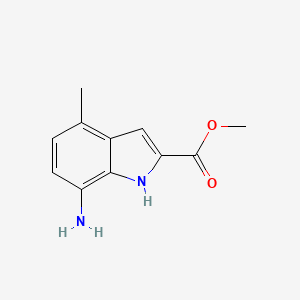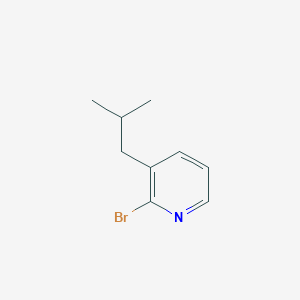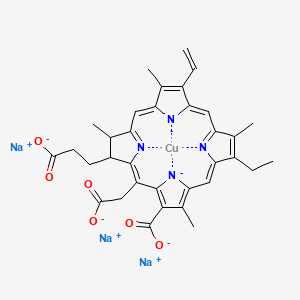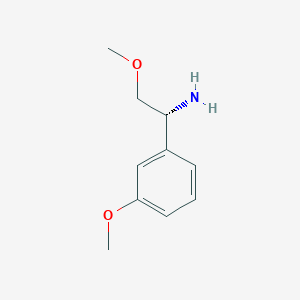
(R)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine is a chiral amine compound with significant importance in various fields, including pharmaceuticals and organic synthesis. This compound is known for its enantiomeric purity and is often used as an intermediate in the synthesis of various active pharmaceutical ingredients.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine can be achieved through transaminase-mediated chiral selective synthesis. This involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases like ATA-025. The reaction conditions typically include the use of dimethylsulfoxide as a co-solvent, enzyme loading, substrate loading, temperature, and pH optimization. For instance, optimal conditions might be 10% enzyme loading, 50 g/L substrate loading, 45°C, and pH 8.0 .
Industrial Production Methods
Industrial production of ®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine often involves similar enzymatic processes but on a larger scale. The process parameters are optimized to achieve maximum conversion and yield. The use of biocatalysts in such processes ensures high enantiomeric purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, secondary amines, and substituted derivatives, which can be further utilized in various synthetic applications .
Wissenschaftliche Forschungsanwendungen
®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways. For example, it may act as an agonist or antagonist in neurotransmitter pathways, affecting neurological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine: The enantiomer of the compound, with different biological activity.
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional properties.
Uniqueness
®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine is unique due to its high enantiomeric purity and specific chiral properties, making it valuable in enantioselective synthesis and pharmaceutical applications. Its ability to selectively interact with molecular targets sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
(1R)-2-methoxy-1-(3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO2/c1-12-7-10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,7,11H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
HNSSQJYZMYXKDY-JTQLQIEISA-N |
Isomerische SMILES |
COC[C@@H](C1=CC(=CC=C1)OC)N |
Kanonische SMILES |
COCC(C1=CC(=CC=C1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


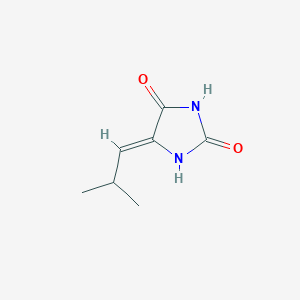
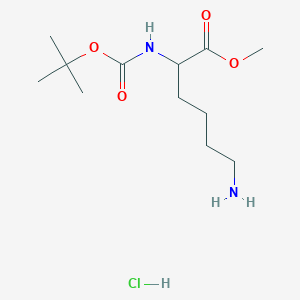
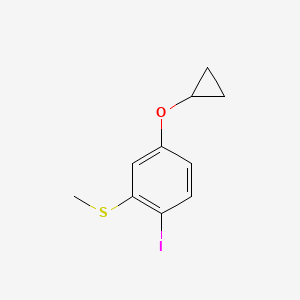
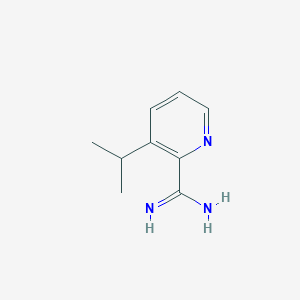

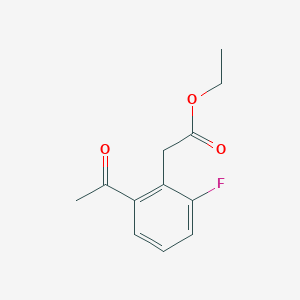
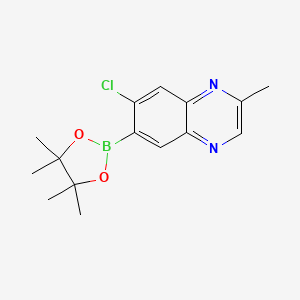
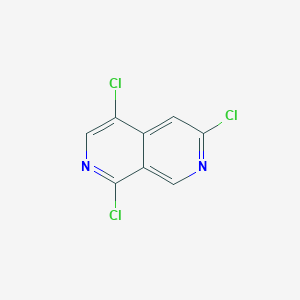
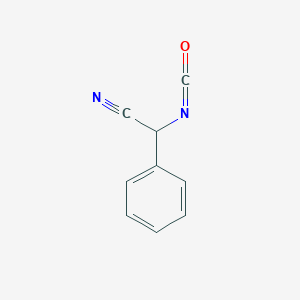
![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)
